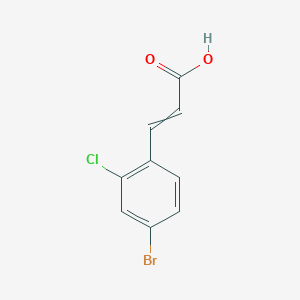

3-(4-Bromo-2-chlorophenyl)prop-2-enoic acid

Description

Properties

IUPAC Name |

3-(4-bromo-2-chlorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQASDWBWCLYMJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233055-24-7 | |

| Record name | 3-(4-Bromo-2-chlorophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233055-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reaction Mechanism and Procedure

The general procedure involves the following steps:

-

Aldehyde Preparation : 4-Bromo-2-chlorobenzaldehyde is either commercially sourced or synthesized via bromination and chlorination of hydroxybenzaldehyde precursors.

-

Wittig Olefination : The aldehyde reacts with ethoxycarbonylmethylidenetriphenylphosphorane in aqueous sodium hydroxide (9.1–10% w/v) at 75°C for 20–24 hours.

-

Acidification : The intermediate ethyl ester is hydrolyzed in situ, and the product is precipitated via acidification with hydrochloric acid.

Example Protocol :

-

Reactants :

-

4-Bromo-2-chlorobenzaldehyde (1.0 equiv)

-

Ethoxycarbonylmethylidenetriphenylphosphorane (1.3 equiv)

-

Aqueous NaOH (9.1% w/v, 5.8 equiv)

-

-

Conditions : 75°C, 24 hours, stirred under reflux.

-

Workup : Filtration to remove triphenylphosphine oxide, followed by acidification to pH 2–3.

Optimization and Challenges

-

Steric and Electronic Effects : The electron-withdrawing bromo and chloro substituents reduce the electrophilicity of the aldehyde, necessitating extended reaction times or elevated temperatures.

-

Solvent Systems : Polar aprotic solvents (e.g., DMF) may enhance reactivity but are less common due to the aqueous base requirement.

-

Stereoselectivity : The reaction predominantly yields the (E)-isomer, as confirmed by NMR coupling constants (e.g., ).

Palladium-Catalyzed Coupling Methods

Palladium-mediated reactions offer complementary routes to α,β-unsaturated acids, particularly for complex aryl substrates. While less documented for this specific compound, analogous syntheses suggest two potential pathways:

Heck Coupling with Acrylic Acid Derivatives

A Heck-type coupling between 4-bromo-2-chlorophenyl halides and acrylic acid precursors (e.g., methyl acrylate) could theoretically yield the target compound. However, this method remains speculative due to limited experimental data.

Hypothetical Protocol :

-

Reactants :

-

4-Bromo-2-chlorophenyl iodide (1.0 equiv)

-

Methyl acrylate (1.2 equiv)

-

Palladium catalyst (e.g., Pd(OAc), 5 mol%)

-

Base (e.g., triethylamine, 2.0 equiv)

-

-

Conditions : 80–100°C, 12–18 hours in DMF or DMSO.

-

Workup : Hydrolysis of the ester to the carboxylic acid using LiOH or NaOH.

Carboxylation of Aryl Halides

Direct carboxylation of 4-bromo-2-chlorophenyl halides via carbon monoxide insertion represents another plausible route. This method remains underexplored but aligns with reported syntheses of similar cinnamic acids.

Key Considerations :

-

Catalyst Systems : Pd(PPh) or PdCl(dppf) are commonly used.

-

CO Pressure : Reactions typically require 1–3 atm of CO gas.

Comparative Analysis of Methods

| Parameter | Wittig Reaction | Palladium-Catalyzed Methods |

|---|---|---|

| Yield | 70–85% | 50–65% (estimated) |

| Stereoselectivity | High (E-isomer predominant) | Variable |

| Reaction Time | 20–24 hours | 12–18 hours |

| Cost | Moderate (phosphorane reagents) | High (palladium catalysts) |

| Scalability | Suitable for large-scale synthesis | Limited by catalyst recovery |

Advantages of the Wittig Method :

-

Simplicity and reliability for aryl aldehydes.

-

No requirement for specialized equipment (e.g., CO gas lines).

Limitations of Palladium Methods :

-

Higher costs associated with catalysts.

-

Limited experimental validation for this specific substrate.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromo-2-chlorophenyl)prop-2-enoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound that are reactive under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula:

- Molecular Formula: C₉H₇BrClO₂

- Molecular Weight: 233.51 g/mol

- CAS Number: 685534-53-6

Its structure comprises a prop-2-enoic acid backbone substituted with a bromo and chlorophenyl group, which influences its biological activity and chemical reactivity.

Anti-inflammatory Properties

Research indicates that derivatives of 3-(4-bromo-2-chlorophenyl)prop-2-enoic acid exhibit anti-inflammatory activities. A study highlighted the compound's potential as an inhibitor for various inflammatory pathways, suggesting its use in developing novel anti-inflammatory agents .

Anticancer Activity

Chloro-substituted cinnamic acids have been investigated for their anticancer properties. The presence of halogen substituents such as bromine and chlorine enhances the compound's ability to interact with biological targets involved in cancer progression. For instance, molecular docking studies suggested that this compound could inhibit specific protein targets associated with tumor growth .

Molecular Docking Studies

In silico studies have demonstrated that this compound can effectively bind to active sites of enzymes involved in inflammatory responses. These studies employed computational methods to predict binding affinities and interactions, providing insights into the compound's therapeutic potential .

Enzyme Inhibition

The compound has been studied for its ability to inhibit enzymes such as cyclooxygenase (COX), which plays a critical role in inflammation and pain pathways. The inhibition of COX enzymes suggests possible applications in pain management therapies .

Cellular Mechanisms

Research has explored the effects of this compound on cellular mechanisms related to apoptosis and cell proliferation. The findings indicate that it may induce apoptosis in cancer cells while sparing normal cells, presenting a promising avenue for cancer treatment strategies .

Synthesis of Functional Materials

This compound serves as a precursor for synthesizing various functional materials, including polymers and nanomaterials. Its unique chemical structure allows for modifications that can enhance material properties such as thermal stability and mechanical strength .

Photonic Applications

The compound's properties have been investigated for applications in photonics, particularly in developing light-emitting devices and sensors. Its ability to undergo photochemical reactions makes it suitable for creating materials that respond to light stimuli .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory agents | Exhibits significant inhibition of inflammatory pathways |

| Anticancer activity | Potential inhibitor of tumor growth | |

| Biological Research | Enzyme inhibition | Effective against COX enzymes |

| Induction of apoptosis | Selectively induces cell death in cancer cells | |

| Materials Science | Synthesis of functional materials | Enhances properties like thermal stability |

| Photonic applications | Suitable for light-responsive materials |

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-chlorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity or function. This interaction can trigger a cascade of biochemical events that result in the desired outcome, such as inhibition of a particular enzyme or activation of a signaling pathway .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Halogen Position Effects: The ortho-chloro substituent in the target compound may sterically hinder interactions compared to meta-chloro analogs like (2E)-3-(4-bromo-3-chlorophenyl)prop-2-enoic acid. This could influence crystallinity and hydrogen-bonding patterns, as ortho substituents often disrupt planar molecular arrangements . Para-bromo groups enhance electron-withdrawing effects, increasing the acidity of the carboxylic acid group compared to non-halogenated analogs.

Backbone Variations: Prop-2-enoic acid derivatives (α,β-unsaturated) exhibit greater reactivity in Michael addition or cycloaddition reactions compared to saturated propanoic acid analogs (e.g., 3-(4-bromophenyl)propionic acid) .

Physicochemical Properties

While direct data for the target compound are sparse, inferences can be drawn from related structures:

- Melting Point: Halogenated analogs like 3-(5-bromo-2-methoxyphenyl)propanoic acid exhibit melting points ~110°C , suggesting the target compound may have a similar range.

- Hydrogen Bonding : The carboxylic acid group participates in strong O–H···O hydrogen bonds, while halogen atoms (Br, Cl) may engage in weaker C–X···O interactions, affecting crystal packing .

Biological Activity

3-(4-Bromo-2-chlorophenyl)prop-2-enoic acid, also known as 3-(4-bromo-2-chlorophenyl)acrylic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial and anticancer properties, and provides insights into its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₆BrClO₂. The compound features a conjugated double bond characteristic of acrylic acids and contains both bromine and chlorine substituents on the phenyl ring. This unique substitution pattern may enhance its reactivity and specificity in biological applications.

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies:

- Cytotoxicity Assays : In a study assessing cytotoxicity against various cancer cell lines, derivatives of compounds similar to this compound showed selective cytotoxicity against human lung adenocarcinoma (A549) and melanoma (A375) cell lines, with IC50 values indicating effective inhibition at low concentrations (e.g., IC50 = 5.7 μM for A375) .

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung Cancer) | <10 |

| A375 (Melanoma) | 5.7 |

| Hela (Cervical) | - |

The mechanism of action for this compound appears to involve interaction with specific molecular targets within cancer cells. Preliminary molecular docking studies suggest that it may inhibit key enzymes or receptors involved in cancer cell proliferation. For example, it has been proposed that compounds with similar structures can bind to catalytic sites via non-covalent interactions, potentially disrupting signaling pathways essential for tumor growth .

Case Study: Synthesis and Biological Testing

A recent study synthesized this compound derivatives and evaluated their biological activities. The results indicated that certain derivatives exhibited enhanced cytotoxicity against cancer cell lines compared to their parent compounds. This suggests that structural modifications can significantly influence biological activity .

Research Findings

- Vibrational Spectroscopy : Studies utilizing FT-IR and Raman spectroscopy have characterized the vibrational modes of similar compounds, providing insights into their stability and reactivity .

- Computational Studies : Density Functional Theory (DFT) calculations have been employed to predict the electronic properties of related compounds, which may correlate with their biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.